molecular formula C17H34I2N2 B13779128 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide CAS No. 64058-11-3

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide

Cat. No.: B13779128
CAS No.: 64058-11-3
M. Wt: 520.3 g/mol
InChI Key: ACEUSLHTMXRCST-UHFFFAOYSA-L
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Description

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system and a pyrrolidinium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide typically involves the quaternization of a bicyclic amine with a suitable alkylating agent. The reaction conditions often include:

    Starting Materials: Bicyclic amine and an alkylating agent such as methyl iodide.

    Reaction Medium: Solvents like acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ions can be replaced by other nucleophiles such as chloride or bromide.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride or sodium bromide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield the corresponding halide salts, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium iodide
  • Tetraethylammonium bromide
  • Benzalkonium chloride

Uniqueness

Compared to similar compounds, 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a unique bicyclic structure that imparts distinct chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity set it apart from other quaternary ammonium compounds.

Properties

CAS No.

64058-11-3

Molecular Formula

C17H34I2N2

Molecular Weight

520.3 g/mol

IUPAC Name

3-methyl-3-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-3-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C17H34N2.2HI/c1-18(9-3-4-10-18)11-6-12-19(2)14-16-7-5-8-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ACEUSLHTMXRCST-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-]

Origin of Product

United States

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